

VUF11207 Fumarate: In Vitro Assay Application Notes and Protocols

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Compound of Interest

Compound Name: VUF11207 fumarate

Cat. No.: B2440505

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Introduction

VUF11207 fumarate is a potent and specific synthetic agonist for the atypical chemokine receptor ACKR3, also known as CXCR7.[1] Unlike typical chemokine receptors that signal through G-protein pathways, ACKR3 primarily signals through the β -arrestin pathway.[2] Upon agonist binding, ACKR3 recruits β -arrestin, leading to receptor internalization and modulation of downstream signaling cascades. VUF11207 does not induce G-protein activation. This compound is a valuable tool for investigating the physiological and pathological roles of the ACKR3/CXCR7 receptor in various processes, including cell migration, survival, and inflammation. Notably, VUF11207 has been shown to reduce CXCL12-mediated osteoclastogenesis and bone resorption by inhibiting ERK phosphorylation.[3][4]

These application notes provide detailed protocols for the in vitro characterization of **VUF11207 fumarate**, focusing on its interaction with ACKR3/CXCR7. The described assays are fundamental for determining the potency and mechanism of action of VUF11207 and other ACKR3/CXCR7 modulators.

Quantitative Data Summary

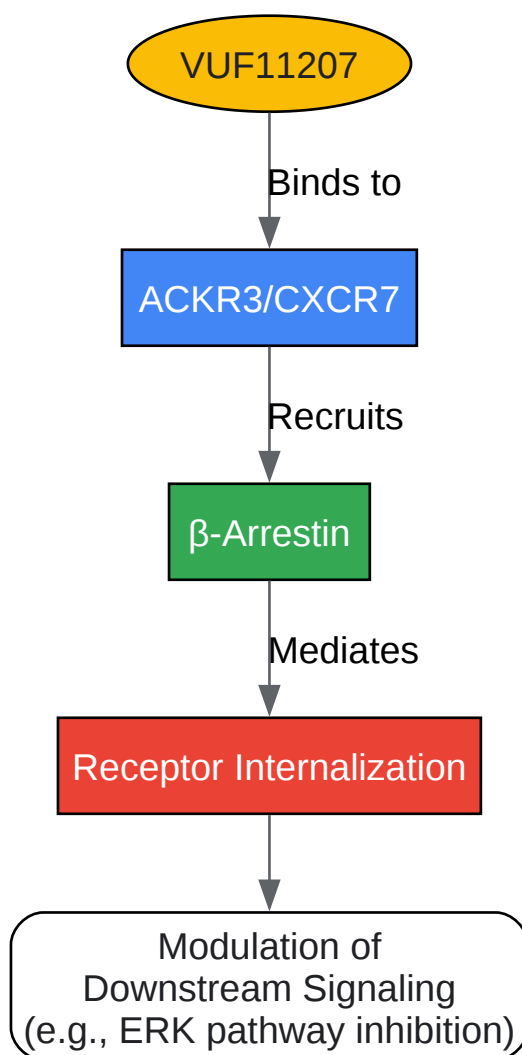
The following table summarizes the key in vitro pharmacological parameters of **VUF11207 fumarate** at the human ACKR3/CXCR7 receptor.

Parameter	Value	Cell Line	Assay Type
EC50 (β -arrestin Recruitment)	1.6 nM	HEK293-CXCR7	β -arrestin Recruitment Assay
pEC50 (Receptor Internalization)	7.9	HEK293-CXCR7	Receptor Internalization Assay
pKi (Competitive Binding)	8.1	Not Specified	Radioligand Displacement Assay

EC50 (Half-maximal effective concentration), pEC50 ($-\log(\text{EC50})$), pKi ($-\log(\text{Ki})$), Ki (Inhibitory constant)

Signaling Pathway

The diagram below illustrates the signaling pathway initiated by the binding of VUF11207 to the ACKR3/CXCR7 receptor, leading to β -arrestin recruitment and subsequent receptor internalization.



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Caption: VUF11207 signaling pathway at ACKR3/CXCR7.

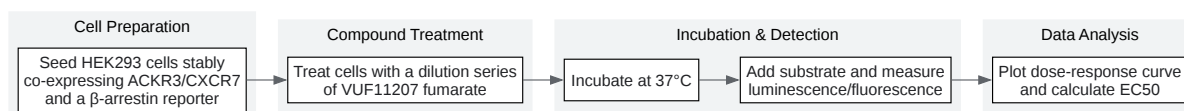
Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the activity of **VUF11207 fumarate**.

β-Arrestin Recruitment Assay

This assay measures the ability of VUF11207 to induce the recruitment of β-arrestin to the ACKR3/CXCR7 receptor, a hallmark of its activation. A common method is a bioluminescence resonance energy transfer (BRET) or an enzyme complementation assay (e.g., PathHunter®).

Experimental Workflow:



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References

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- 3. VUF11207 fumarate - Ace Therapeutics [acetherapeutics.com]
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